propargyl-PEG3-Acid propargyl-PEG3-Acid Propargyl-PEG3-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 1347760-82-0
VCID: VC0540318
InChI: InChI=1S/C10H16O5/c1-2-4-13-6-8-15-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12)
SMILES: C#CCOCCOCCOCCC(=O)O
Molecular Formula: C10H16O5
Molecular Weight: 216.233

propargyl-PEG3-Acid

CAS No.: 1347760-82-0

Cat. No.: VC0540318

Molecular Formula: C10H16O5

Molecular Weight: 216.233

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

propargyl-PEG3-Acid - 1347760-82-0

Specification

Description Propargyl-PEG3-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
CAS No. 1347760-82-0
Molecular Formula C10H16O5
Molecular Weight 216.233
IUPAC Name 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoic acid
Standard InChI InChI=1S/C10H16O5/c1-2-4-13-6-8-15-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12)
Standard InChI Key CJNSWLAJTZVSRB-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCC(=O)O
Appearance Solid powder

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